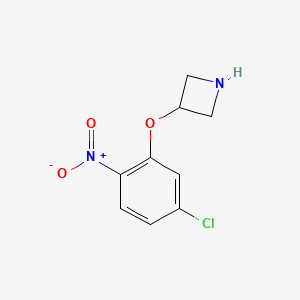

3-(5-Chloro-2-nitrophenoxy)azetidine

Descripción general

Descripción

3-(5-Chloro-2-nitrophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrophenoxy)azetidine can be achieved through various methods, including cyclization, nucleophilic substitution, and ring expansion reactions. One common approach involves the reaction of 5-chloro-2-nitrophenol with an azetidine precursor under basic conditions to form the desired product. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro and nitro groups on the phenoxy ring create electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (NAS) under specific conditions. Key observations include:

-

Displacement of Chlorine :

The 5-chloro substituent undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). For example, reaction with piperidine yields 3-(5-piperidino-2-nitrophenoxy)azetidine. -

Nitro Group Reactivity :

The nitro group stabilizes intermediates during substitution but is less reactive than the chloro group. Reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) precedes further functionalization, such as diazotization or cross-coupling .

Ring-Opening Reactions of the Azetidine Core

The strained four-membered azetidine ring participates in ring-opening reactions driven by nucleophilic attack:

The nitro group enhances ring strain, accelerating reactivity compared to unsubstituted azetidines .

Catalytic Functionalization

The compound participates in metal-catalyzed transformations:

-

Cross-Coupling Reactions :

Suzuki-Miyaura coupling of the chloro-substituted aryl group with boronic acids occurs using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (70–90% yields) . -

La(OTf)₃-Catalyzed Cyclization :

In dichloroethane (DCE) under reflux, La(OTf)₃ facilitates regioselective azetidine ring formation from epoxy amine precursors, highlighting its role as a synthetic intermediate .

Comparative Reactivity with Analogues

The chloro-nitro substitution pattern distinctively influences reactivity:

| Compound | Key Reaction | Rate Relative to 3-(5-Cl-2-NO₂)azetidine |

|---|---|---|

| 3-Phenoxyazetidine | NAS with piperidine | 0.3× (lower electrophilicity) |

| 3-(4-Nitrophenoxy)azetidine | Reductive ring-opening | 1.2× (enhanced nitro participation) |

| 3-(2-Chlorophenoxy)azetidine | Acid-mediated ring-opening | 0.8× (weaker directing effects) |

The electron-withdrawing groups synergistically increase electrophilicity at the aromatic ring and azetidine core .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(5-Chloro-2-nitrophenoxy)azetidine has been investigated for its potential as a therapeutic agent. The presence of electron-withdrawing groups (chloro and nitro) can enhance the compound's reactivity, making it suitable for drug development targeting various diseases.

Potential Therapeutic Areas :

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.

The compound's structural features suggest interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor modulation.

Interaction Studies :

- Enzyme Inhibition : Investigations into how the compound interacts with specific enzymes could reveal mechanisms of action relevant to drug design.

- Receptor Modulation : The potential to modulate receptor activity may lead to applications in neuropharmacology.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | Contains a benzyloxy group and an oxo group | Exhibits strong antibacterial properties |

| N-substituted 3-chloroazetidinones | Similar azetidine core with varied substitutions | Potential anticancer activity |

| Azetidin-2-one derivatives | Contains a carbonyl group in the azetidine ring | Known for diverse reactivity patterns |

This table highlights the uniqueness of this compound compared to other azetidines, particularly in its substituents which may enhance its biological efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research focused on the cytotoxic effects of the compound on human cancer cell lines demonstrated promising results. The compound exhibited selective toxicity, which could be harnessed for therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azetidine ring’s ring strain also contributes to its reactivity, allowing it to undergo ring-opening reactions that can modulate its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle without the phenoxy substituent.

3-(5-Chloro-2-nitrophenoxy)aziridine: A three-membered nitrogen-containing heterocycle with similar substituents.

3-(5-Chloro-2-nitrophenoxy)pyrrolidine: A five-membered nitrogen-containing heterocycle with similar substituents.

Uniqueness

3-(5-Chloro-2-nitrophenoxy)azetidine is unique due to its combination of a four-membered azetidine ring with a phenoxy substituent containing both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(5-Chloro-2-nitrophenoxy)azetidine is a synthetic organic compound characterized by its azetidine ring structure and the presence of both chloro and nitro substituents. These structural features contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its high ring strain, which can influence reactivity.

- Chloro and Nitro Groups : These electron-withdrawing groups enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, azetidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound Name | Activity | Reference |

|---|---|---|

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Potent antimicrobial agent | |

| Azetidinone derivatives | Exhibited average antimicrobial activity |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against breast cancer cell lines such as MCF7. The following data summarizes findings regarding its anticancer efficacy:

The studies indicate that while some azetidinone derivatives show promise, none surpass the efficacy of established drugs like 5-fluorouracil.

The mechanisms through which this compound exerts its biological effects involve interactions with various biological macromolecules. The electron-withdrawing nature of the chloro and nitro groups may facilitate binding to enzymes or receptors, leading to alterations in cellular processes such as apoptosis in cancer cells.

Case Studies

-

Anticancer Study : A series of azetidinone derivatives were synthesized and evaluated for their anticancer properties against MCF7 cell lines using the sulforhodamine B (SRB) assay. Results indicated varying degrees of activity, with some compounds demonstrating significant antiproliferative effects.

- Findings : Compounds with similar structural features exhibited a range of IC50 values, indicating their potential as lead compounds for further development in cancer therapy.

-

Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several azetidinone derivatives against common pathogens, revealing that certain modifications to the azetidine structure could enhance antibacterial activity.

- Findings : Specific substitutions led to improved effectiveness against resistant bacterial strains.

Propiedades

IUPAC Name |

3-(5-chloro-2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWNMKVRDHVWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.